Inhalation Anesthesia Safety Margin: HCFC-244da vs. Halothane, Chloroform, and Diethyl Ether
In a direct head-to-head study under identical experimental conditions in white mice, 2-chloro-1,1,3,3-tetrafluoropropane (CHF₂-CHCl-CHF₂) demonstrated an inhalation safety margin (LC₅₀/AC₅₀ ratio) of 12, compared to 3.5 for halothane, 2.8 for chloroform, and 3.6 for diethyl ether [1]. The AC₅₀ (minimum vapor concentration producing full anesthesia in 50% of mice within 5 minutes) was 0.64 vol%, and the LC₅₀ (minimum vapor concentration killing 50% within 5 minutes) was 8.10 vol% [1]. This represents a 3.4-fold higher safety margin than halothane and a 4.3-fold higher margin than chloroform [1].
| Evidence Dimension | Inhalation safety margin (LC₅₀/AC₅₀ ratio) in mice |
|---|---|
| Target Compound Data | AC₅₀ = 0.64 vol%; LC₅₀ = 8.10 vol%; LC₅₀/AC₅₀ = 12 |
| Comparator Or Baseline | Halothane: AC₅₀ = 0.78 vol%, LC₅₀ = 2.74 vol%, ratio = 3.5; Chloroform: AC₅₀ = 0.95 vol%, LC₅₀ = 2.63 vol%, ratio = 2.8; Ether: AC₅₀ = 3.83 vol%, LC₅₀ = 13.6 vol%, ratio = 3.6 |
| Quantified Difference | 3.4× higher safety margin vs. halothane; 4.3× vs. chloroform; 3.3× vs. ether |
| Conditions | White mice; vapor inhalation via Robbins method (J. Pharmacol. Exper. Therap. 197–204, 1946); n = 25–92 per compound per endpoint |
Why This Matters
For applications involving potential mammalian exposure (e.g., pharmaceutical intermediate qualification, laboratory reagent specification, or legacy anesthetic research), the 3- to 4-fold higher safety margin of HCFC-244da over historically used anesthetics provides a quantifiable basis for compound selection over chloroform- or halothane-class alternatives.
- [1] Regan, B.M. US Patent 3,431,313. 2-Halo-1,1,3,3-tetrafluoropropanes. Table I: Inhalation Anesthesia in Mice. Filed September 12, 1967, patented March 4, 1969. View Source
